4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
Description
This compound features a pyrazole core substituted with a bromine atom at position 4, a methyl group at position 1, and a 3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl moiety at position 4.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-(3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole |
InChI |
InChI=1S/C10H13BrN2O/c1-6-3-8-10(4-6,14-8)9-7(11)5-12-13(9)2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
BQXLLKVJJKJYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C1)(O2)C3=C(C=NN3C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazones with brominated ketones under controlled conditions . Industrial production methods may involve the use of palladium-catalyzed coupling reactions to introduce the bromine atom efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
- Key Differences : The ethyl group at position 1 increases molecular weight (271.15 g/mol vs. ~257.1 g/mol for the methyl analog) and lipophilicity (logP estimated to be higher).
- Implications: Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility. The discontinuation of this analog (as noted in ) could reflect stability issues or unfavorable pharmacokinetics compared to the methyl variant .
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole (CAS 7409-31-6)
- Key Differences : A hydroxyl group at position 3 and a phenyl group at position 1 increase polarity (PSA = 38.05 Ų) and reduce steric bulk compared to the oxabicyclo substituent.
- Implications : The hydroxyl group enables hydrogen bonding, making this compound more suitable for interactions with polar biological targets. However, the absence of the bicyclic system limits its conformational rigidity .
Functionalized Pyrazole Derivatives
Sulfonamide Derivatives ()
- Example: 4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide Key Features: Incorporates a sulfonamide group and a tetrahydroindolyl substituent. This contrasts with the oxabicyclo group’s non-aromatic rigidity .
Bromomethyl-Substituted Pyrazoles ()
- Example: 4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1H-pyrazol-3-one
- Key Features : A bromomethyl group at position 5 provides a reactive site for further functionalization.
- Implications : The bromomethyl group enables nucleophilic substitution reactions, making this compound a versatile intermediate—unlike the oxabicyclo-substituted target compound, which is sterically hindered .
Physicochemical Properties
Biological Activity
4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 257.13 g/mol. Its unique structural features include a bromine atom and a bicyclic oxabicyclo[3.1.0]hexane moiety, which are believed to enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrN2O |
| Molecular Weight | 257.13 g/mol |
| Structural Features | Bicyclic oxabicyclo[3.1.0]hexane, Bromine substitution |
Research indicates that 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole interacts with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the bromine atom enhances its binding affinity, potentially modulating inflammatory and cancer-related pathways.
Potential Activities:
- Anti-inflammatory : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer : Structural analogs have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, providing insights into the efficacy of compounds with similar structures:
- Antimicrobial Activity : A study demonstrated that pyrazole derivatives exhibited significant antimicrobial properties against various bacterial strains, indicating potential for development as antibacterial agents.
- Antioxidant Properties : Research on related compounds showed strong antioxidant activity through DPPH radical scavenging assays, suggesting that 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole may also possess similar properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Bromination : Introduction of the bromine atom.
- Cyclization : Formation of the bicyclic structure.
Industrial methods often utilize continuous flow reactors to optimize yield and efficiency under controlled conditions.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity:
| Compound Name | Biological Activity |
|---|---|
| 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan} | Anticancer and anti-inflammatory |
| 4-Bromo-N-(propan-2-yl)-5-{6-o-bicyclo[3.1.0]hexan} | Antimicrobial and antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
